Cas no 1261986-04-2 (2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-)

2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)- structure
1261986-04-2 structure
商品名:2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-
CAS番号:1261986-04-2
MF:C9H6N2O2S
メガワット:206.221140384674
MDL:MFCD18316537
CID:2767685

2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)- 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-
    • MDL: MFCD18316537
    • インチ: 1S/C9H6N2O2S/c12-4-8-1-6(5-14-8)7-2-10-9(13)11-3-7/h1-5H,(H,10,11,13)
    • InChIKey: WHYAMJZPSZZTRI-UHFFFAOYSA-N
    • ほほえんだ: C1(C=O)SC=C(C2=CNC(=O)N=C2)C=1

2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB322781-5g
5-(2-Formylthiophen-4-yl)-2-hydroxypyrimidine, 95%; .
1261986-04-2 95%
5g
€1159.00 2025-02-17
abcr
AB322781-5 g
5-(2-Formylthiophen-4-yl)-2-hydroxypyrimidine, 95%; .
1261986-04-2 95%
5g
€1159.00 2023-04-26

2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)- 関連文献

Related Articles

2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-に関する追加情報

Introduction to 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 1261986-04-2, identified as 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a thiophene core conjugated with a pyrimidine moiety, has garnered significant attention in recent years due to its versatile applications in drug discovery and medicinal chemistry. The structural motif of this compound not only underscores its potential as a building block for more complex pharmacophores but also highlights its relevance in addressing contemporary challenges in chemical biology.

At the heart of the compound's appeal lies its unique scaffold, which combines the electron-deficient aldehyde group of 2-thiophenecarboxaldehyde with the nitrogen-rich environment of the pyrimidine ring. This combination creates a system that is both reactive and stable, making it an attractive candidate for further functionalization. The aldehyde functionality, in particular, serves as a versatile handle for further chemical transformations, enabling the synthesis of a wide array of derivatives with tailored biological activities.

In the realm of pharmaceutical research, 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) has been explored for its potential in modulating various biological pathways. Recent studies have demonstrated its role as an intermediate in the synthesis of molecules that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in diseases ranging from cancer to inflammatory disorders, making this compound a promising candidate for therapeutic development.

The pyrimidine moiety in this compound is particularly noteworthy for its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This feature has been leveraged in the design of small-molecule inhibitors that can selectively bind to specific protein targets. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and hematopoiesis.

Moreover, the thiophene ring contributes to the compound's overall electronic properties, influencing its reactivity and solubility characteristics. Thiophene derivatives are well-known for their stability under various conditions, which makes them suitable for formulation into drug products. Additionally, the presence of sulfur in the thiophene ring can enhance binding affinity to certain biological targets due to its ability to form coordination bonds with metal ions or participate in sulfur-nitrogen interactions within proteins.

Recent advancements in computational chemistry have further enhanced our understanding of how 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) interacts with biological systems. Molecular docking studies have revealed that this compound can bind to active sites of target enzymes with high specificity, suggesting its potential as a lead compound for drug development. These studies have also provided insights into how structural modifications can be made to improve potency and selectivity.

The synthesis of this compound involves a series of well-established organic reactions that highlight its accessibility from readily available starting materials. The key steps typically include condensation reactions between thiophene derivatives and pyrimidine precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for research and development purposes.

In conclusion, 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) represents a significant advancement in the field of chemical biology. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics for a wide range of diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1261986-04-2)2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-
A1170811
清らかである:99%
はかる:5g
価格 ($):687.0